Tridocosahexaenoin

Description

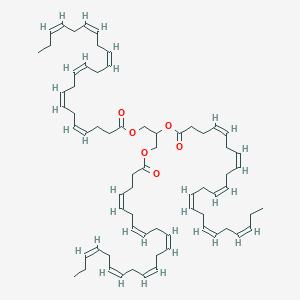

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFMPBOQLPVEQZ-LBUXZKOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042656 | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124596-98-1, 11094-59-0 | |

| Record name | Glyceryl tridocosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIDOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Stability of Tridocosahexaenoin

Structural Characterization of Tri-DHA Acyl Chains

Tridocosahexaenoin (B56277) is structurally defined by a glycerol (B35011) molecule linked to three acyl chains of docosahexaenoic acid (DHA). larodan.com DHA is a 22-carbon polyunsaturated fatty acid with six double bonds (22:6 n-3). nih.gov The molecular formula for this compound is C69H98O6. larodan.com

The structural integrity of the molecule is largely dictated by the nature of its DHA chains. Key characteristics include:

Chain Length and Unsaturation: Each acyl chain consists of 22 carbon atoms. The high degree of unsaturation, with six carbon-carbon double bonds, is a defining feature. nih.gov

Double Bond Configuration: In naturally occurring DHA, all six double bonds are in the cis configuration. larodan.com This introduces significant kinks in the acyl chains, preventing them from packing closely together and resulting in the molecule being a liquid at room temperature. youtube.com

Double Bond Position: The double bonds are located at the 4, 7, 10, 13, 16, and 19 positions along the carbon chain. larodan.com This "n-3" designation indicates that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. nih.gov

Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and structure of the acyl chains within triacylglycerols like this compound. nih.govresearchgate.net

Regiospecificity and Enantiomeric Forms in Structured Triacylglycerols

While this compound itself has DHA at all three positions of the glycerol backbone, the study of structured triacylglycerols containing DHA reveals the critical importance of the fatty acid's specific location. The glycerol backbone has three stereospecific positions numbered sn-1, sn-2, and sn-3. nih.govaocs.org The arrangement of different fatty acids on these positions leads to regioisomers and enantiomers with distinct physical and biochemical properties.

Stereospecific Position of Docosahexaenoic Acid

Research has consistently shown that the stereospecific position of DHA on the glycerol backbone significantly influences the stability of the triacylglycerol molecule. nih.gov Studies comparing TAGs with DHA at the central sn-2 position versus the outer sn-1 and sn-3 positions have found that DHA is more stable to oxidation when located at the sn-2 position. researchgate.netscilit.comnih.gov This enhanced stability is attributed to the steric hindrance provided by the fatty acids at the sn-1 and sn-3 positions, which may limit the access of pro-oxidants to the highly unsaturated DHA chain. researchgate.net In many natural sources, such as fish oils and human breast milk, there is a preferential esterification of DHA at the sn-2 position. nih.govnih.gov

The position of the fatty acid also impacts its absorption and metabolism. During digestion, pancreatic lipase (B570770) selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). nih.govmdpi.com If DHA is at the sn-2 position, it is absorbed as 2-docosahexaenoyl-glycerol, which is believed to enhance its bioavailability. mdpi.com

Asymmetric Synthesis of Enantiopure Structured Triacylglycerols

To investigate the specific effects of DHA's position within a TAG, researchers rely on the synthesis of enantiopure structured triacylglycerols. These are molecules where the fatty acids are arranged in a precisely defined order, such as AAB-type TAGs (e.g., two different fatty acids, A and B) where the enantiomers 1,2-diacyl-3-acyl-sn-glycerol and 1-acyl-2,3-diacyl-sn-glycerol can be studied independently. nih.gov

The synthesis of these highly specific molecules is often achieved through chemoenzymatic routes. rais.is These methods may involve:

Enzyme-Catalyzed Reactions: Lipases are frequently used due to their high regioselectivity, allowing for the specific placement of fatty acids onto the glycerol backbone. mdpi.comnih.gov For example, an immobilized lipase from Candida antarctica has been used effectively in these synthetic pathways. rais.is

Chiral Precursors: The synthesis often starts from an enantiopure precursor, such as (R)-solketal, to ensure the final TAG product has the desired stereochemical configuration. rais.is

Chromatographic Separation: Following synthesis, techniques like high-performance liquid chromatography (HPLC) with chiral columns are used to separate and purify the specific enantiomers, ensuring high enantiopurity (often exceeding 98%). nih.gov

These synthetic enantiopure TAGs are invaluable as reference standards for analyzing the complex mixtures of triacylglycerols found in natural fats and oils. rais.is

Oxidative Stability and Degradation Pathways

The high number of double bonds in the three DHA chains makes this compound exceptionally susceptible to oxidation. nih.govacs.org This process degrades the quality of the lipid, leading to the formation of off-flavors and potentially harmful compounds. tamu.edu

Mechanisms of Lipid Oxidation in Docosahexaenoic Acid-Rich Triacylglycerols

The oxidation of DHA-rich TAGs primarily occurs via a free-radical autoxidation mechanism, which is a self-catalyzing process. tamu.edu This mechanism can be broken down into three key stages: au.dk

Initiation: This first step involves the formation of a lipid free radical. It is triggered by initiators such as heat, light, or the presence of metal ions (e.g., iron). acs.org A hydrogen atom is abstracted from a carbon atom adjacent to a double bond in the DHA chain, creating a lipid radical (L•).

Propagation: The lipid radical reacts rapidly with atmospheric oxygen to form a peroxyl radical (LOO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another DHA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical. This sets off a chain reaction that continues to propagate.

Termination: The chain reaction is terminated when free radicals react with each other to form stable, non-radical products.

Studies have shown that the oxidative stability of DHA is greater when it is part of a triacylglycerol molecule compared to when it is an ethyl ester, at least in the absence of added antioxidants. nih.govbohrium.com However, even in TAG form, DHA is significantly less stable than more saturated fatty acids. nih.gov

Identification of Volatile and Nonvolatile Oxidation Products

The primary products of lipid oxidation, hydroperoxides, are unstable and readily decompose into a wide array of secondary and tertiary products. mdpi.com These breakdown products are responsible for the sensory defects associated with rancidity and can have negative nutritional implications. acs.org

Nonvolatile Oxidation Products: These are typically larger molecules formed during the initial stages of oxidation or through polymerization reactions. Analysis of oxidized this compound has shown an increase in various oxygenated species. nih.gov These can include hydroxylated, epoxidized, and carbonylated TAGs. During digestion, the initial degradation products are di- and monoacylglycerols. nih.govacs.org

Volatile Oxidation Products: The cleavage of hydroperoxides results in the formation of numerous low-molecular-weight volatile compounds. mdpi.com These are the primary contributors to the characteristic "fishy" off-flavors of oxidized omega-3 oils. The specific volatile compounds generated depend on the original position of the double bonds in the fatty acid. For DHA, these products include a complex mixture of:

Aldehydes: Saturated and unsaturated aldehydes (e.g., propanal, butenal, hexenal) are major products. mdpi.com

Ketones: Various ketones are also formed. au.dk

Alcohols and Hydrocarbons: Other volatile compounds include alcohols, furans, and short-chain hydrocarbons. mdpi.com

The identification and quantification of these products are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 1: Structural Properties of Docosahexaenoic Acid (DHA) This table is interactive. You can sort and filter the data.

| Property | Value |

|---|---|

| Common Name | Docosahexaenoic Acid |

| Abbreviation | DHA |

| Lipid Numbers | 22:6(n-3) |

| Molecular Formula | C22H32O2 |

| Carbon Chain Length | 22 |

| Number of Double Bonds | 6 |

| Double Bond Positions | C4, C7, C10, C13, C16, C19 |

| Double Bond Configuration | all-cis |

Table 2: Comparison of DHA Stability based on Glycerol Position This table is interactive. You can sort and filter the data.

| Position | Relative Oxidative Stability | Rationale | Bioavailability Implication |

|---|---|---|---|

| sn-2 | Higher | Steric hindrance from sn-1/3 positions protects from pro-oxidants. researchgate.net | Absorbed as 2-monoacylglycerol, potentially enhancing uptake. mdpi.com |

| sn-1/3 | Lower | More exposed to the molecular environment and pro-oxidant factors. researchgate.net | Cleaved during digestion to become part of the free fatty acid pool before absorption. nih.gov |

Table 3: Common Classes of Oxidation Products from DHA-Rich Triacylglycerols This table is interactive. You can sort and filter the data.

| Product Type | Class | Examples |

|---|---|---|

| Primary | Nonvolatile | Lipid Hydroperoxides (LOOH) |

| Secondary | Volatile | Aldehydes, Ketones, Alcohols, Hydrocarbons |

| Secondary | Nonvolatile | Diacylglycerols, Monoacylglycerols, Oxygenated TAGs |

| Tertiary | Volatile | Further breakdown products of secondary volatiles (e.g., smaller aldehydes) |

| Tertiary | Nonvolatile | Polymers |

Factors Influencing Oxidative Degradation

This compound, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three docosahexaenoic acid (DHA) molecules, is highly susceptible to oxidative degradation. This vulnerability stems from the high degree of unsaturation in its DHA acyl chains, which contain six double bonds. nih.gov The process of lipid oxidation is complex and influenced by a multitude of factors that can initiate or propagate the degradation cascade.

Key external factors that catalyze the oxidation of polyunsaturated fatty acids (PUFAs) like DHA include the presence of light, heat, and transition metal ions such as iron and copper. nih.govacs.org These agents can facilitate the abstraction of a hydrogen atom from a carbon adjacent to a double bond, which is the rate-limiting step in the initiation of lipid peroxidation. acs.orgnih.gov This generates a lipid radical that readily reacts with atmospheric oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide and another lipid radical, thus propagating a damaging chain reaction. nih.govacs.org

The molecular structure of the lipid itself plays a crucial role in its oxidative stability. The specific positioning of the fatty acids on the glycerol backbone significantly affects their susceptibility to oxidation. Research has shown that PUFAs located at the central sn-2 position of a triacylglycerol are more stable and better protected against oxidative degradation than those at the outer sn-1 and sn-3 positions. nih.govresearchgate.net Furthermore, the chemical form of the DHA influences its stability; DHA in the form of triacylglycerols and ethyl esters has been shown to decay more rapidly than when it is part of a phospholipid structure. nih.gov The degradation of this compound leads to the formation of a wide array of secondary oxidation products, including aldehydes, which contribute to rancidity and can be detrimental. nih.govacs.org

Interaction with Antioxidant Systems

The inherent instability of this compound necessitates the presence of antioxidant systems to prevent its degradation. The efficacy of primary antioxidants, such as tocopherols, can be significantly enhanced through synergistic interactions with other compounds. nih.gov These interactions can involve regenerating the primary antioxidant, altering its physical location to be more effective, or forming new antioxidative compounds. nih.gov

Synergistic Antioxidative Effects with Sphingoid Bases (e.g., Dihydrosphingosine)

Sphingoid bases, such as dihydrosphingosine (d18:0), have demonstrated a notable synergistic antioxidative effect with α-tocopherol in protecting this compound. nih.govacs.orgnih.gov Studies have hypothesized and confirmed that dihydrosphingosine, in combination with α-tocopherol, improves the oxidative stability of pure DHA triacylglycerols. nih.govacs.org This effect is attributed to the formation of antioxidative products resulting from the reaction between the amine group of the sphingoid base and carbonyl compounds generated during lipid oxidation. nih.govnih.govacs.org Research using an omics-type analytical approach confirmed that dihydrosphingosine reacts rapidly in the presence of lipid oxidation products and α-tocopherol, leading to an enhanced protective effect. nih.govacs.orgnih.gov

Cooperative Actions with Alpha-Tocopherol

Alpha-tocopherol (α-tocopherol), a form of Vitamin E, is a primary radical-scavenging antioxidant commonly used to protect omega-3 oils. nih.gov Its effectiveness in stabilizing this compound is significantly amplified when used in combination with synergists like dihydrosphingosine. nih.govnih.gov A study on the oxidation of pure DHA-TAG demonstrated that the combination of α-tocopherol and dihydrosphingosine resulted in an improved antioxidative effect after 12 hours of oxidation. nih.govacs.org This cooperative action is linked to the formation of new antioxidants through carbonyl-amine reactions. acs.orgacs.org While α-tocopherol on its own can delay oxidation, its synergy with compounds like dihydrosphingosine provides a more robust and lasting protective effect against the degradation of highly unsaturated lipids. nih.gov

Formation and Role of Lipation Products in Oxidative Protection

Interactive Data Table: Antioxidant Effects on this compound Below is a summary of findings on the interaction of this compound with antioxidant systems.

| Antioxidant System | Interacting Compound | Observed Effect | Mechanism of Action |

| Sphingoid Bases | Dihydrosphingosine (d18:0) | Synergistic antioxidative effect with α-tocopherol. nih.govacs.org | Formation of antioxidative lipation products from reactions with lipid oxidation byproducts. nih.govnih.gov |

| Tocopherols | Alpha-tocopherol | Improved antioxidative effect when combined with dihydrosphingosine. nih.govacs.org | Acts as a primary radical-scavenging antioxidant; its efficacy is enhanced by synergists. nih.gov |

| Lipation Products | Imines | Contribute to the overall antioxidative protection of this compound. nih.govacs.org | Formed from carbonyl-amine reactions between oxidation products and dihydrosphingosine. acs.orgacs.org |

Biosynthetic Pathways and Synthetic Methodologies for Tridocosahexaenoin and Dha Rich Triacylglycerols

Biological Sources of Docosahexaenoic Acid

The journey to forming Tridocosahexaenoin (B56277) begins with the availability of its constituent fatty acid, DHA. Nature has devised several intricate pathways for the production of this vital omega-3 polyunsaturated fatty acid.

Endogenous Biosynthesis from Alpha-Linolenic Acid

In many animal species, DHA can be synthesized endogenously from the essential fatty acid alpha-linolenic acid (ALA). corvay-specialty.comebi.ac.uk This process involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum of cells, particularly in the liver. corvay-specialty.com The key enzymes in this pathway include fatty acid elongases and desaturases. corvay-specialty.com

The conversion of ALA to DHA is a multi-step process that is subject to regulation by various factors, including substrate availability and product inhibition. researchgate.net While this pathway exists, the conversion rate can be low in some organisms, making dietary or microbial sources of pre-formed DHA crucial. frontiersin.org

Marine and Microalgal Origins

The primary producers of DHA in the global ecosystem are marine microalgae. unl.edufrontiersin.org These photosynthetic organisms are the foundational source of DHA in the marine food web. unl.edu Fish and other marine animals accumulate DHA by consuming these microalgae or by consuming other organisms that have fed on them. uniprot.org Consequently, oils derived from fatty fish are a major traditional source of DHA. corvay-specialty.com Various species of marine cryptophytes and dinoflagellates are known to be particularly rich in DHA. frontiersin.orguniprot.org

Microbial Production (e.g., Microalgae, Filamentous Fungi, Oleaginous Yeast)

In recent years, the industrial production of DHA has increasingly turned to microbial fermentation. This method offers a sustainable and controlled alternative to sourcing from wild fish stocks. mdpi.comsigmaaldrich.com

Microalgae: Certain heterotrophic microalgae, such as those from the Schizochytrium and Crypthecodinium genera, are cultivated in large-scale fermenters to produce DHA-rich oil. frontiersin.orgmdpi.com These microorganisms can convert plant-based sugars into significant quantities of omega-3 fatty acids. mdpi.com

Filamentous Fungi: Some species of filamentous fungi, like those from the Mortierella genus, are also capable of producing polyunsaturated fatty acids, including DHA. sigmaaldrich.com

Oleaginous Yeast: Oleaginous yeasts, such as Yarrowia lipolytica, have been genetically engineered to produce omega-3 fatty acids like EPA and, with further modification, have the potential for DHA production. frontiersin.org

Table 1: Microbial Sources of Docosahexaenoic Acid (DHA)

| Microorganism Type | Example Genera/Species | Key Characteristics |

|---|---|---|

| Microalgae | Schizochytrium sp., Crypthecodinium cohnii | Primary producers of DHA, can be cultivated heterotrophically for high-yield, sustainable production. frontiersin.orgmdpi.com |

| Filamentous Fungi | Mortierella alpina | Known for producing various polyunsaturated fatty acids. sigmaaldrich.com |

| Oleaginous Yeast | Yarrowia lipolytica | Can be genetically modified to produce significant quantities of omega-3 fatty acids. frontiersin.org |

Chemoenzymatic Synthesis of Structured Triacylglycerols

The precise construction of this compound and other structured, DHA-rich triacylglycerols often requires a combination of chemical and enzymatic methods. This chemoenzymatic approach allows for high selectivity and control over the final molecular structure. nih.govresearchgate.net

Regioselective Acylation Using Lipases (e.g., Candida antarctica lipase (B570770) B)

Lipases are enzymes that catalyze the hydrolysis or synthesis of esters. In the context of structured lipid synthesis, they are invaluable for their regioselectivity, meaning they can selectively target specific positions on the glycerol (B35011) backbone. researchgate.netnih.gov

Candida antarctica lipase B (CALB) is a particularly effective and widely used lipase in the synthesis of structured triacylglycerols. nih.govsigmaaldrich.com It exhibits high selectivity for the sn-1 and sn-3 positions of the glycerol molecule, allowing for the specific incorporation of fatty acids at these outer positions. sigmaaldrich.com This property is exploited in two-step syntheses where other fatty acids are first attached to the sn-1 and sn-3 positions, followed by the chemical or enzymatic addition of DHA to the vacant sn-2 position. nih.gov Conversely, CALB can also be used to directly esterify DHA onto a glycerol backbone, and under specific conditions, can lead to the formation of this compound. sigmaaldrich.comrothamsted.ac.uk The efficiency of these reactions can be influenced by factors such as the solvent system and the form of the enzyme (e.g., immobilized). rothamsted.ac.ukCurrent time information in Karachi, PK.

Table 2: Lipases in DHA-Rich Triacylglycerol Synthesis

| Lipase | Source Organism | Regioselectivity | Application in DHA-TAG Synthesis |

|---|---|---|---|

| Lipase B (CALB) | Candida antarctica | sn-1,3 specific | Widely used for regioselective acylation to produce structured triacylglycerols with DHA at specific positions. nih.govsigmaaldrich.com |

| Rhizomucor miehei lipase | Rhizomucor miehei | sn-1,3 specific | Used in the re-esterification of 2-monoacylglycerols with DHA. |

| Pseudomonas cepacia lipase | Pseudomonas cepacia | Variable | Can be used for selective esterification of DHA. nih.gov |

Incorporation of Specific Unsaturated Fatty Acids at Stereospecific Positions

The controlled incorporation of specific unsaturated fatty acids, such as DHA, at defined positions on the glycerol molecule is a key objective in producing structured triacylglycerols (STAGs) with enhanced nutritional properties. tandfonline.com Enzymatic methods, particularly using lipases, are the most prevalent approach for achieving this specificity. smolecule.com

Lipase-catalyzed acidolysis is a widely employed technique for synthesizing TAGs with DHA at the sn-2 position. tandfonline.com This process typically involves reacting a DHA-rich oil, such as fish or algal oil, with other fatty acids, like medium-chain fatty acids (MCFAs), in the presence of a sn-1,3 position-specific lipase. tandfonline.com This enzyme selectively cleaves the fatty acids at the sn-1 and sn-3 positions, allowing for their replacement with the new fatty acids, while leaving the original fatty acid at the sn-2 position intact. tandfonline.com

A two-step enzymatic process is often utilized for creating symmetrically structured TAGs. dss.go.th The first step involves the ethanolysis of a DHA-rich oil, like bonito oil, using a 1,3-regiospecific lipase such as immobilized Candida antarctica lipase (Novozym 435). dss.go.th This reaction yields 2-monoacylglycerols (2-MGs) where DHA is preserved at the sn-2 position. dss.go.th In the second step, these 2-MGs are re-esterified with another fatty acid, for instance, caprylic acid, using a different immobilized lipase like Rhizomucor miehei lipase (Lipozyme IM), to produce a structured TAG with the desired fatty acid composition at the sn-1 and sn-3 positions. dss.go.th

Studies have also explored the synthesis of structured TAGs with specific ratios of arachidonic acid (ARA) and DHA, which are crucial for infant development. mdpi.com Enzymatic acidolysis of a blend of ARA-rich oil and DHA-rich microalgal oil using Candida antarctica lipase has been shown to effectively produce TAGs with a desired ARA:DHA ratio, with a significant portion of these fatty acids located at the more bioavailable sn-2 position. mdpi.com The process can be scaled up and the lipase reused, making it a reproducible and viable method. mdpi.com

Furthermore, research has demonstrated that the stereospecific position of DHA on the glycerol backbone affects its incorporation into tissues. For example, DHA from the sn-1 position was found to be more efficiently incorporated into liver TAGs in rats compared to the sn-3 position. utupub.fi

Cellular and Physiological Roles of Tridocosahexaenoin and Its Docosahexaenoic Acid Moiety

Integration into Biological Membranes

The primary mechanism through which the DHA moiety of Tridocosahexaenoin (B56277) exerts its effects is by being incorporated into the phospholipids (B1166683) of cell membranes. This integration significantly alters the physical and functional properties of the membrane. nih.govresearchgate.net

Modulation of Membrane Fluidity and Structure

The unique structure of DHA, with its 22-carbon chain and six cis double bonds, imparts a high degree of conformational flexibility. nih.gov When incorporated into membrane phospholipids, this structure disrupts the orderly packing of fatty acid chains, which in turn increases membrane fluidity. researchgate.netrsc.orgresearchgate.net This "disordering effect" means the membrane becomes less rigid and more dynamic. triglycerideforum.org

Molecular dynamics simulations and experimental data have shown that DHA's presence can:

Increase bulk lipid fluidity : Studies on model membrane vesicles demonstrate that DHA significantly increases fluidity compared to untreated membranes or those treated with other fatty acids like eicosapentaenoic acid (EPA). triglycerideforum.org

Reduce membrane thickness : The increased kinking of the acyl chains caused by DHA's double bonds can lead to a thinner membrane bilayer. triglycerideforum.orgpitt.edu

Influence lipid phase separation : DHA can affect the organization of membrane microdomains, often referred to as lipid rafts, which are platforms for cell signaling. pdx.edulaminarpharma.com

This modulation of the membrane's physical state is fundamental to many cellular processes, including permeability and membrane fusion and fission events. researchgate.netresearchgate.net

Influence on Membrane Protein Function

Changes in the membrane's lipid environment directly impact the function of integral and membrane-associated proteins. nhri.org.tw The increased fluidity and altered structure of DHA-rich membranes facilitate the conformational changes necessary for the activity of various proteins, including receptors, ion channels, and enzymes. researchgate.netnhri.org.tw

Research indicates that DHA's influence on membrane proteins can occur through several mechanisms:

Facilitating conformational changes : The flexible environment of a DHA-rich membrane supports the rapid structural shifts required for protein function, such as those seen in photoreceptor proteins like rhodopsin. researchgate.netresearchgate.net

Modulating protein trafficking : DHA has been shown to selectively inhibit the plasma membrane targeting of certain lipidated proteins that are involved in cell signaling, thereby altering their intracellular localization and function. nih.gov

Altering receptor and enzyme activity : By modifying the lipid packing and fluidity around proteins, DHA can influence signaling cascades. nih.govrsc.org For example, studies on RAW264.7 cells showed that DHA treatment altered the cell membrane in a way that affected the expression of key signaling proteins like GPR120 and Ras. rsc.org

Regulation of Gene Expression and Cell Signaling Pathways

The DHA released from this compound also acts as a signaling molecule that can directly regulate the activity of transcription factors, thereby controlling gene expression.

Impact on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

DHA is a known natural ligand and activator for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver. pnas.orgahajournals.org Activation of PPARα by ligands like DHA leads to the regulation of genes involved in fatty acid oxidation. pnas.org Studies have demonstrated that DHA binds to and activates PPARα, which in turn can influence lipid homeostasis. pnas.orgplos.org In vascular smooth muscle cells, for instance, DHA-induced apoptosis is mediated in part through a pathway that involves the activation of PPARα. ahajournals.org This interaction underscores a key mechanism by which DHA modulates lipid metabolism and cellular health. ahajournals.org

Down-regulation of FoxO1 and FoxO3 Transcription Factors

Forkhead box O (FoxO) transcription factors are crucial regulators of diverse cellular processes, including metabolism and stress resistance. Research has shown that DHA can suppress the expression of FoxO1 and FoxO3. nih.gov

A study using a pig model demonstrated that a diet supplemented with DHA oil significantly reduced the expression of FoxO1 and FoxO3 in both the liver and adipose tissue. nih.gov These findings were corroborated in vitro with human hepatoma cells and primary human and porcine adipocytes. nih.gov The down-regulation of FoxO1 and FoxO3 by DHA also led to a decrease in the expression of their target genes, which are involved in glucose and lipid metabolism, such as glucose-6-phosphatase and apolipoprotein C-III. nih.gov This transcriptional suppression by DHA appears to be a key part of how it helps modulate lipid and glucose homeostasis. nih.govmdpi.com

Table 1: Summary of Research Findings on DHA's Cellular Roles

| Cellular Role | Key Finding | Model System | Reference |

|---|---|---|---|

| Membrane Integration | Preferential incorporation into neuronal phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE). | Cultured Cortical Neurons | mdpi.com |

| Membrane Fluidity | Increased membrane fluidity and reduced membrane width. | Large Unilamellar Vesicles | triglycerideforum.org |

| Protein Function | Altered expression of membrane-associated signaling proteins (e.g., GPR120, Ras). | RAW264.7 Macrophage Cells | rsc.org |

| Gene Regulation (PPARα) | Binds to and activates PPARα, regulating genes for fatty acid oxidation. | Molecular Assays | pnas.org |

| Gene Regulation (FoxO) | Reduced expression of FoxO1 and FoxO3 in liver and adipose tissue. | Pig Model, Cell Cultures | nih.gov |

Precursor to Specialized Pro-resolving Lipid Mediators (SPMs)

Docosahexaenoic acid, liberated from this compound, is a pivotal precursor for the biosynthesis of a superfamily of potent, endogenous lipid mediators known as Specialized Pro-resolving Lipid Mediators (SPMs). mdpi.comjci.org These molecules are key players in the active resolution of inflammation, a process critical for returning tissues to homeostasis following injury or infection. mdpi.comnus.edu.sg The main families of DHA-derived SPMs include resolvins, protectins, and maresins. jci.orgfrontiersin.org

Formation of Resolvins, Protectins, and Maresins

The biosynthesis of these SPMs from DHA involves a series of stereoselective enzymatic reactions. The primary enzymes involved are lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases. wikipedia.org

Resolvins: The D-series resolvins (RvDs) are generated from DHA through pathways initiated by lipoxygenases. For instance, the conversion of DHA by 15-lipoxygenase (15-LOX) produces a 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) intermediate. This intermediate can then be further transformed by 5-lipoxygenase (5-LOX) to yield various D-series resolvins, such as RvD1 and RvD2. researchgate.netfrontiersin.org

Protectins: Protectin D1 (PD1), also known as neuroprotectin D1 (NPD1) when generated in neural tissue, is synthesized from DHA via a 16(17)-epoxide intermediate. jci.org This pathway is also initiated by a 15-LOX-like enzyme. frontiersin.orgnih.gov

Maresins: Maresins (macrophage mediators in resolving inflammation) are synthesized by macrophages. The biosynthesis is initiated by the 12-lipoxygenase (12-LOX) enzyme, which acts on DHA to form a 13(14)-epoxide intermediate that is subsequently converted to maresin 1 (MaR1) and other related compounds. jci.orgeuropeanreview.org

Role of SPMs in Inflammation Resolution

SPMs are not merely anti-inflammatory; they are pro-resolving, meaning they actively orchestrate the return to tissue homeostasis. mdpi.comnus.edu.sg Their actions are multifaceted and include:

Limiting Neutrophil Infiltration: SPMs inhibit the recruitment and infiltration of neutrophils, key cells in the acute inflammatory response, to the site of inflammation. mdpi.commdpi.com

Enhancing Efferocytosis: They stimulate the non-inflammatory phagocytosis (efferocytosis) of apoptotic neutrophils and cellular debris by macrophages. frontiersin.orgfrontiersin.org

Counter-regulating Pro-inflammatory Mediators: SPMs can suppress the production of pro-inflammatory cytokines and chemokines. mdpi.comfrontiersin.org

Promoting Tissue Repair: Evidence suggests that some SPMs, like maresins, are involved in tissue regeneration processes. jci.org

The orchestrated production of these mediators ensures that the inflammatory response is self-limited and resolves in a timely manner, preventing the transition to chronic, non-resolving inflammation which is implicated in a wide range of diseases. nus.edu.sgwikipedia.org

Specific Organ and Systemic Functions

The docosahexaenoic acid moiety of this compound is of paramount importance for the function of specific organs, most notably the central nervous system.

Central Nervous System Function and Neurodevelopment

DHA is the most abundant omega-3 PUFA in the brain and is a critical structural component of neuronal cell membranes. mdpi.comnih.govmdpi.com Its presence in phospholipids influences membrane fluidity, signal transduction, and the function of membrane-bound proteins. neurology.org

The accumulation of DHA in the brain is particularly rapid during the last trimester of pregnancy and the first two years of life, a period known as the brain growth spurt. nih.govdanonenutriciaacademy.in This underscores its essential role in neural development. orbrom.com

Neuronal Growth and Differentiation: DHA is vital for the growth and differentiation of neurons. nih.gov Reduced levels of DHA have been associated with impaired neurogenesis and neurite growth. frontiersin.org

Synaptogenesis: It plays a crucial role in the formation and function of synapses, the connections between neurons that are fundamental for learning and memory. mdpi.com

Visual Development: High concentrations of DHA are found in the retina, and it is essential for the optimal development of visual acuity in infants. danonenutriciaacademy.innih.govnih.gov

The primary source of DHA for the developing fetus and infant is maternal, transferred via the placenta and breast milk. nih.govdanonenutriciaacademy.in

High levels of DHA in the brain are maintained throughout adult life, suggesting an ongoing requirement for this fatty acid to support cognitive function. nih.govdanonenutriciaacademy.in

Cognitive Function: Observational studies have linked higher DHA levels with better performance on tests of non-verbal reasoning, mental flexibility, working memory, and vocabulary in adults. nih.gov Some intervention studies have shown that DHA supplementation can improve episodic memory in older adults with mild memory complaints. plos.orghealthline.com

Neuroprotection: DHA is a precursor to neuroprotectin D1 (NPD1), a specialized pro-resolving mediator with potent neuroprotective actions demonstrated in models of oxidative stress and brain injury. jci.orgnih.gov

Maintenance of Brain Structure: Lower blood levels of DHA in older adults have been associated with a smaller brain size, which is a sign of accelerated brain aging. healthline.com

Research findings suggest that DHA supports adult brain function through various mechanisms, including modulating neurotransmission, reducing oxidative stress, and exerting anti-inflammatory actions. mdpi.comneurology.org

Interactive Data Table: Research on DHA and Cognitive Function

Below is a summary of findings from various studies on the role of DHA in cognitive performance.

| Study Focus | Population | Key Findings |

| Episodic Memory | Adults with mild memory complaints | Supplementation with DHA/EPA significantly improved episodic memory outcomes. plos.org |

| General Cognition | Healthy adults (35-54 years) | Higher serum DHA levels were associated with better non-verbal reasoning, mental flexibility, working memory, and vocabulary. nih.gov |

| Brain Aging | Older adults | Lower blood levels of DHA were associated with smaller brain size, a marker of accelerated brain aging. healthline.com |

| Childhood Cognition | Healthy school-age children | Over half of the reviewed studies reported a favorable role for DHA in at least one area of cognition or behavior. nih.gov |

| Infant Development | Infants | Adequate DHA intake is linked to better visual and cognitive outcomes. orbrom.com |

Immunomodulation and Anti-inflammatory Processes

Attenuation of Pro-inflammatory Responses

DHA has been demonstrated to effectively reduce the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. portlandpress.comnih.gov Studies have shown that DHA can downregulate the expression of these inflammatory mediators in various cell types, including astrocytes and immune cells. nih.govcellphysiolbiochem.com For instance, in astrocytes treated with the pro-inflammatory cytokine IL-1β, DHA treatment led to a decrease in the expression of pro-inflammatory enzymes and a reduction in the secretion of TNF-α and IL-6. nih.gov Similarly, DHA has been found to alleviate the overproduction of inflammatory cytokines induced by saturated fatty acids in liver cells. researchgate.net This attenuation of pro-inflammatory responses is a key aspect of the physiological effects of DHA.

Interaction with PPARγ/NF-κB Pathways

A significant part of DHA's anti-inflammatory activity is mediated through its interaction with key transcription factors, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappa B (NF-κB). portlandpress.comnih.govacs.org PPARγ is a nuclear receptor that, when activated, exerts anti-inflammatory effects, partly by interfering with the pro-inflammatory NF-κB pathway. portlandpress.comnih.govnih.gov

DHA can activate PPARγ, leading to a cascade of events that ultimately suppresses inflammation. portlandpress.comnih.govfrontiersin.org This activation of PPARγ by DHA has been shown to downregulate the NF-κB signaling pathway. nih.govacs.org NF-κB is a transcription factor that plays a central role in promoting the expression of genes involved in inflammation. portlandpress.com By inhibiting the activation of NF-κB, DHA effectively reduces the production of a wide range of pro-inflammatory molecules. portlandpress.comnih.gov Some research suggests that the anti-inflammatory effects of DHA on dendritic cells, a type of immune cell, are independent of PPARγ, indicating the complexity of these interactions. nih.gov

Regulation of Eicosanoid Synthesis

DHA influences the synthesis of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids that are potent regulators of inflammation. nih.govmdpi.comfrontiersin.org The primary precursor for pro-inflammatory eicosanoids is the omega-6 fatty acid, arachidonic acid (AA). portlandpress.commdpi.com DHA can alter the balance of eicosanoid production in several ways.

Firstly, by being incorporated into cell membranes, DHA can displace AA, thereby reducing the substrate available for the synthesis of pro-inflammatory eicosanoids. portlandpress.com Secondly, DHA itself can be a substrate for the same enzymes that metabolize AA, leading to the production of different families of eicosanoids that are generally less inflammatory or even anti-inflammatory. portlandpress.comtandfonline.comscielo.br

Furthermore, DHA is a precursor to a distinct class of lipid mediators known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. portlandpress.comtandfonline.comnih.govfrontiersin.org These molecules actively participate in the resolution of inflammation, a process that is crucial for restoring tissue homeostasis after an inflammatory response.

Cardiovascular System Health

Impact on Hemorheology and Vascular Function

Hemorheology, the study of the flow properties of blood, is an important factor in cardiovascular health. DHA has been shown to positively influence hemorheology by reducing blood viscosity and platelet aggregation. nih.govwebmd.com Improved blood fluidity can lead to better circulation and reduced strain on the cardiovascular system.

Furthermore, DHA contributes to improved vascular function. nih.gov It can enhance the production of nitric oxide, a molecule that helps to relax and dilate blood vessels, thereby improving blood flow and reducing blood pressure. nih.gov Some studies have indicated that both EPA and DHA can increase the fluidity and deformability of red blood cell membranes, which is essential for their passage through narrow capillaries. medrxiv.org

Modulation of Endothelial Cell Adhesion Molecules

Endothelial cells line the interior surface of blood vessels and play a critical role in regulating vascular function and inflammation. During an inflammatory response, these cells express adhesion molecules on their surface, which facilitate the binding of leukocytes (white blood cells) to the vessel wall, a key step in the development of atherosclerosis. nih.gov

DHA has been shown to reduce the expression of several key endothelial cell adhesion molecules, including vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.govsoton.ac.uknih.gov By downregulating the expression of these molecules, DHA can decrease the adhesion of monocytes to endothelial cells, thereby inhibiting a crucial early event in the formation of atherosclerotic plaques. nih.govahajournals.org This effect is often mediated by the inhibition of the NF-κB signaling pathway. nih.govnih.gov

Intestinal Barrier Function

The intestinal barrier is a complex, multi-layered system that separates the gut lumen from the internal environment of the body, playing a crucial role in maintaining health. A compromised intestinal barrier can lead to increased permeability, allowing harmful substances to enter the bloodstream and trigger inflammation.

Emerging research suggests that DHA can positively influence intestinal barrier function. tandfonline.comnih.govocl-journal.org Studies have shown that DHA can enhance the integrity of the intestinal barrier. tandfonline.comnih.gov This is, in part, achieved through the modulation of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are essential for maintaining the seal between intestinal epithelial cells. nih.govmdpi.com By strengthening these junctions, DHA helps to prevent the leakage of unwanted substances from the gut into the circulation. nih.gov

Regulation of Intestinal Barrier Protein Gene Expression

The integrity of the intestinal barrier is critically dependent on the expression and proper localization of tight junction (TJ) proteins, which regulate the paracellular pathway. The docosahexaenoic acid (DHA) moiety of this compound has been shown to exert significant influence on the gene expression of these essential proteins, thereby playing a crucial role in maintaining gut barrier function, particularly under conditions of inflammatory stress.

Research has demonstrated that DHA can directly modulate the genetic expression of key TJ proteins, including occludin, claudins, and zonula occludens (ZO) proteins. In experimental models of colitis, treatment with DHA has been found to up-regulate the expression of both occludin and ZO-1, helping to restore barrier function. cambridge.orgnih.govoup.com For instance, in a study using IL-10-deficient mice with established colitis, DHA therapy rescued the expression and corrected the distribution of occludin and ZO-1 in the proximal colon. cambridge.orgnih.gov Similarly, in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, DHA significantly increased the expression of both zonula occludens-1 and occludin. oup.com

Under inflammatory conditions induced by cytokines like TNF-α or in response to pathogens, DHA has shown a protective effect on TJ protein expression. osu.eduresearchgate.netnih.gov In porcine intestinal epithelial cells challenged with TNF-α, DHA improved barrier function by increasing the membrane localization of ZO-1 and claudin-1. nih.gov Furthermore, in an in vitro model of enterotoxigenic E. coli (ETEC) challenge, DHA demonstrated a potential protective effect against the degradation of claudin-1. osu.edu

The mechanisms underlying these effects are multifaceted. One significant pathway involves the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). DHA is a natural agonist for PPARγ, a nuclear receptor known to regulate the expression of tight junction proteins. researchgate.netnih.gov Studies have shown that DHA exposure increases the expression of claudin-4, an effect that is dependent on PPARγ activation. researchgate.netnih.gov This pathway is crucial for the protective effects of DHA against certain types of intestinal injury. researchgate.netnih.gov

A pivotal study directly investigating the effect of the parent triglyceride form, this compound, utilized it to deliver DHA to mice and examine the subsequent changes in intestinal gene expression. nih.govnih.gov The results of this study identified 41 distinct intestinal barrier genes that were regulated in a PPARα-dependent manner following the administration of this compound. nih.govnih.gov This provides direct evidence that this compound, through its DHA content, activates nuclear receptors to modulate a wide array of genes involved in intestinal barrier function, including transporters and metabolic enzymes. nih.govnih.gov

The following tables summarize the research findings on the effect of DHA on the expression of intestinal barrier proteins.

Table 1: Effect of Docosahexaenoic Acid (DHA) on Tight Junction Protein Expression in In Vivo Models

| Model | Tight Junction Protein | Observed Effect | Reference |

|---|---|---|---|

| IL-10-deficient mice (colitis) | Occludin, ZO-1 | Upregulated expression and corrected distribution | cambridge.orgnih.gov |

Table 2: Effect of Docosahexaenoic Acid (DHA) on Tight Junction Protein Expression in In Vitro Cell Models

| Cell Line | Condition | Tight Junction Protein | Observed Effect | Reference |

|---|---|---|---|---|

| Caco-2 | Heat Stress | Occludin, ZO-1 | Significantly increased mRNA of occludin; modest increase in ZO-1 | plos.org |

| IPEC-J2 | ETEC Challenge | Claudin-1 | Trend of protection from loss of claudin-1 protein | osu.edu |

| Caco-2 | Inflammatory Stimulus (cytokines/LPS) | Occludin, ZO-1 | Limited the effect of inflammatory stimulus on protein localization | researchgate.net |

| IPEC-J2 | Deoxynivalenol (DON) exposure | Claudin-4, ZO-1 | Increased claudin-4 protein expression; restored membrane presence of claudin-4 and ZO-1 (PPARγ-dependent) | researchgate.netnih.gov |

Advanced Analytical and Research Methodologies for Tridocosahexaenoin

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of lipids like Tridocosahexaenoin (B56277). Various chromatographic methods, often coupled with powerful detectors, provide the necessary selectivity and sensitivity for detailed investigation.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. measurlabs.commdpi.com For the analysis of this compound, the triacylglycerol is first converted into its constituent fatty acid methyl esters (FAMEs) through a derivatization process. jfda-online.com These more volatile FAMEs are then separated on a high-polarity capillary GC column. mdpi.comnih.gov

The principle of GC-FID involves separating volatile compounds in a gaseous mobile phase. measurlabs.com As the separated components exit the GC column, they are burned in a hydrogen flame, which ionizes the organic molecules. scioninstruments.com The resulting ions generate an electrical current that is proportional to the amount of the analyte, allowing for accurate quantification. scioninstruments.com GC-FID is known for its high sensitivity, wide dynamic range, and good precision, with relative standard deviations (RSD) often below 2%. mdpi.comnih.gov A study on the decomposition of DHA from DHA-TAG utilized GC-FID for quantification. acs.org

Table 1: Typical GC-FID Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Value/Description |

| Column | High-polarity capillary column (e.g., HP-88, DB-WAX) |

| Column Dimensions | 60 m length x 0.25 mm ID x 0.20 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) |

This table presents a generalized set of parameters; specific conditions may vary based on the exact instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. jfda-online.com This technique is invaluable for both quantifying and structurally elucidating fatty acids derived from this compound. nih.gov Similar to GC-FID, the analysis typically involves the derivatization of fatty acids to FAMEs. jfda-online.com

After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. measurlabs.com This provides not only quantitative data but also a mass spectrum that serves as a molecular fingerprint, allowing for confident identification of the compounds. nih.gov GC-MS is particularly useful for identifying volatile oxidation products of this compound. acs.org A study investigating the antioxidative effect on this compound employed GC-MS to analyze volatile oxidation products. acs.org The method utilized a DB-WAX UI column with a temperature program starting at 40°C and ramping up to 240°C. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for analyzing intact triacylglycerols like this compound, avoiding the need for derivatization. frontiersin.org LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds. researchgate.net In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. frontiersin.org

This technique has been successfully applied to study the oxidation of pure DHA triacylglycerols. acs.org By using LC-MS, researchers can gain a comprehensive view of the oxidation patterns and identify various oxidation products directly from the oil. acs.org Recent advances in LC-MS/MS have improved the ability to identify and simultaneously quantify eicosanoids and other lipid species in biological matrices. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry (MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes smaller particle sizes in the column stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. chromatographytoday.com When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally powerful tool for lipid analysis. mdpi.comacs.org

This technique allows for the detailed structural characterization of lipids. In MS/MS, specific ions are selected and fragmented to generate secondary mass spectra, providing in-depth structural information. acs.org UHPLC-MS/MS has been used to distinguish between different isomers of oxidized triacylglycerol species. acs.org For instance, a study on this compound oxidation used UHPLC-QTOF (Quadrupole Time-of-Flight) analysis with a gradient program involving acetonitrile (B52724) and acetone (B3395972). acs.orgacs.org This method, employing electrospray ionization in positive mode, allowed for the detailed analysis of nonvolatile oxidation products. acs.org

Table 2: UHPLC-MS/MS Parameters for Oxidized this compound Analysis

| Parameter | Value/Description |

| Chromatography | UHPLC |

| Column | Reversed-phase (e.g., C8) |

| Mobile Phase | Gradient of acetonitrile and acetone with ammonium (B1175870) formate |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole |

| Scan Mode | Full scan and tandem MS (MS/MS) |

This table provides an example of UHPLC-MS/MS conditions; specific parameters can be optimized for the analytes of interest.

Solid Phase Extraction (SPE) for Lipid Fractionation

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and fractionate lipids from a complex mixture prior to chromatographic analysis. mdpi.comtum.de This method is essential for separating different lipid classes, such as neutral lipids, free fatty acids, and phospholipids (B1166683). tum.denih.gov

In the context of this compound analysis, SPE can be used to fractionate oxidized oil samples. acs.org This allows for the separate analysis of the polar and non-polar fractions, providing a clearer picture of the oxidation products. acs.org Aminopropyl-bonded silica (B1680970) is a common sorbent used for lipid class separation. tum.deaocs.org A typical procedure involves loading the sample onto the SPE column and eluting different lipid classes with solvents of increasing polarity. nih.gov For example, a study used an SPE column solvated with methanol (B129727) and equilibrated with a water/methanol mixture to fractionate the polar phase of oxidized DHA-TAG. acs.org

Headspace Solid-Phase Microextraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting volatile and semi-volatile organic compounds from a sample's headspace. chromatographyonline.comfrontiersin.org It is often coupled with GC-MS for the analysis of volatile oxidation products of lipids. mdpi.com

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. emich.edu Volatile compounds partition between the sample matrix, the headspace, and the fiber coating. mdpi.com After an equilibrium or pre-equilibrium time, the fiber is retracted and inserted into the injector of a gas chromatograph for thermal desorption and analysis. frontiersin.org This technique was employed to analyze the volatile oxidation products of this compound, using a DVB/CAR/PDMS fiber to trap the analytes before GC-MS analysis. acs.org The sensitivity of HS-SPME can be influenced by factors such as extraction time and temperature. mdpi.com

Spectroscopic Approaches

Spectroscopy provides powerful, non-destructive tools for the structural elucidation and quantitative analysis of lipids like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural and quantitative analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide detailed molecular insights.

¹H NMR Spectroscopy : This technique is used for the quantitative determination of DHA in lipid mixtures, such as fish oils. rhhz.netaocs.org The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the glycerol (B35011) backbone and the acyl chains of DHA. researchgate.net Specific resonances, such as those from the bis-allylic protons, are particularly useful for quantifying the polyunsaturated fatty acid (PUFA) content. researchgate.net Optimization of experimental parameters, like the relaxation delay, is crucial for achieving accurate quantification. rhhz.net

¹³C NMR Spectroscopy : ¹³C NMR provides detailed information about the carbon skeleton of the molecule. It can distinguish between the olefinic carbons of fatty acid chains located at the central (sn-2) and terminal (sn-1,3) positions of the glycerol backbone, which is critical for understanding the molecule's regiospecificity. ajol.info

NMR spectroscopy has also been employed in combination with other methods to analyze the complex mixture of products resulting from the in vitro digestion of this compound. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers rapid and sensitive methods for analyzing this compound.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for assessing the quality and composition of DHA-containing triacylglycerols. nih.gov A prominent and sharp absorption band is consistently observed around 1744-1745 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional groups in the triacylglycerol structure. researchgate.net This peak is a key indicator for the presence of triacylglycerols. Furthermore, FTIR, particularly using the Attenuated Total Reflectance (ATR) mode, can effectively monitor the oxidative degradation of DHA esters. scirp.org Degradation is detected through the appearance of new absorption bands and the disappearance or shifting of existing ones, providing a rapid method for quality assessment. scirp.org

Raman Spectroscopy : Raman spectroscopy is highly sensitive to the molecular structure of lipids, especially their degree of unsaturation. horiba.comwallonie.beresearchgate.net The non-polar C-C and C=C bonds in the fatty acid chains produce strong Raman signals, making it an excellent technique for lipid analysis. researchgate.netazolifesciences.com It can be used to quantify the content of specific fatty acids like DHA in tissues and to follow the oxidative deterioration of oils. wallonie.bemdpi.com Because Raman is non-destructive, it is suitable for both in situ and on-line analysis of lipid-containing samples. horiba.comwallonie.be

Omics-Type Analytical Strategies for Comprehensive Oxidation Pattern Analysis

"Omics" approaches, particularly lipidomics, provide a holistic view of the complex changes occurring during the oxidation of this compound. Lipidomics is a subset of metabolomics focused on the global study of lipids in a biological system. creative-proteomics.com

An "omics-type" analytical strategy, integrating both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been successfully applied to study the oxidation of pure this compound. acs.orgnih.gov This comprehensive approach allows for the simultaneous analysis of a wide array of oxidation products. In one such study, researchers investigated the effects of antioxidants on this compound oxidation. acs.orgresearchgate.net They were able to identify and track numerous oxidation products, providing a detailed pattern of the oxidative process.

Key findings from these omics-based studies include:

The identification of 28 non-volatile oxidation products using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry. acs.org

The detection of 63 different volatile oxidation products through a combination of Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) and Solid Phase Extraction followed by GC-MS (SPE-GC-MS). nih.gov

These powerful strategies are crucial for understanding the mechanisms of lipid oxidation and for developing effective methods to improve the stability of DHA-rich oils. utupub.fi

In Vitro and In Vivo Model Systems for Functional Studies

To understand the biological functions and metabolic fate of this compound, researchers utilize a variety of in vitro and in vivo models.

In Vitro Models : These models provide controlled environments to study specific biological processes.

Digestion Models : Static in vitro digestion models simulate the human gastrointestinal tract to assess the digestibility and bioaccessibility of this compound. acs.orgmdpi.com These studies analyze the breakdown of the triacylglycerol into di- and monoacylglycerols and free fatty acids. acs.org

Cell Culture Models : Various cell lines are used to investigate the specific effects of DHA. For instance, immortalized murine microglia cells (BV-2) are used to study the anti-inflammatory properties of DHA-containing compounds in the context of neuroinflammation. d-nb.info Human cancer cell lines are employed to explore the anti-proliferative and pro-apoptotic effects of DHA. oncologyradiotherapy.commdpi.com

In Vivo Models : Animal and human studies are essential for understanding the systemic effects of this compound.

Animal Models : Rodent models (rats and mice) are widely used to study the impact of DHA on conditions like neuroinflammation and cancer, often validating findings from in vitro experiments. d-nb.infooncologyradiotherapy.com Newer models, such as zebrafish with disrupted DHA synthesis, are being developed to investigate the role of DHA in neurodevelopment. nih.gov

Human Studies : Clinical studies are the ultimate step in confirming the functional roles of this compound. For example, a randomized controlled study in pediatric patients with cystic fibrosis investigated the effects of a one-year supplementation with high-DHA triacylglycerol (Tridocosahexanoin-AOX® 70%) on inflammatory biomarkers and fatty acid profiles. nih.gov

Radiotracer Studies for Bioavailability and Distribution in Tissues

Radiotracer studies are a cornerstone for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies typically involve labeling DHA with a radioactive isotope, most commonly Carbon-14 (¹⁴C).

When rats are administered ¹⁴C-labeled DHA, researchers can track the radioactivity throughout the body over time. nih.govresearchgate.net This allows for a detailed quantitative analysis of the fatty acid's bioavailability and its accumulation in various tissues.

Key findings from radiotracer studies include:

Tissue Distribution : Following oral administration, ¹⁴C-DHA is distributed to numerous tissues, with significant incorporation observed in the liver, heart, brain, and kidneys. cambridge.org

Influence of Molecular Form : The bioavailability and tissue distribution of DHA can be influenced by the type of lipid it is attached to. Studies have shown that DHA delivered as a phospholipid can lead to higher accumulation in certain tissues compared to when it is delivered as a triacylglycerol (like this compound). cambridge.org

Metabolism : A significant portion of ingested DHA is incorporated into tissue lipids, particularly into the phospholipid fraction, while a smaller amount is catabolized for energy. cambridge.orgresearchgate.net

Brain Accumulation : Despite its importance for brain function, studies in rats have shown that less than 1% of an orally administered dose of DHA reaches the brain within 24 hours. researchgate.net

The table below summarizes the relative incorporation of radioactivity in various rat tissues 24 hours after a single oral dose of different ¹⁴C-labeled fatty acids.

| Tissue | [¹⁴C]DHA (% of total recovered radioactivity) | [¹⁴C]EPA (% of total recovered radioactivity) | [¹⁴C]DPA (% of total recovered radioactivity) | [¹⁴C]OA (% of total recovered radioactivity) |

|---|---|---|---|---|

| Liver | 10.8 | 6.1 | 5.9 | 1.2 |

| Heart | 0.5 | 0.2 | 0.6 | 0.04 |

| Brain | 0.2 | 0.1 | 0.1 | 0.02 |

| Kidney | 0.6 | 0.4 | 0.4 | 0.1 |

| Muscle | 2.9 | 1.4 | 3.5 | 0.4 |

| Adipose Tissue | 1.5 | 1.7 | 1.9 | 1.1 |

Data adapted from a study comparing the 24-hour tissue incorporation of different fatty acids in rats. cambridge.org (DHA: Docosahexaenoic Acid, EPA: Eicosapentaenoic Acid, DPA: Docosapentaenoic Acid, OA: Oleic Acid).

Molecular Acoustics for Membrane Property Characterization (e.g., Ultrasonic Velocimetry, Densitometry)

Molecular acoustics is an advanced biophysical technique used to characterize the mechanical properties of lipid membranes, such as those into which DHA from this compound might be incorporated. This non-invasive method involves measuring the speed of sound (ultrasonic velocimetry) and density (densitometry) of aqueous lipid dispersions. preprints.orgirispublishers.com

From these primary measurements, several key thermodynamic and mechanical parameters of the lipid bilayer can be calculated:

Adiabatic Compressibility : This parameter reflects how much the membrane can be compressed by pressure. It provides insights into the packing and compactness of the lipid molecules. preprints.orgmdpi.comresearchgate.net

Bulk Modulus : As the inverse of compressibility, the bulk modulus quantifies the membrane's resistance to compression, serving as a measure of its volumetric elasticity. irispublishers.com

These techniques have been used to study how the inclusion of polyunsaturated fatty acids like DHA affects membrane properties. For instance, research on model membranes has shown that the presence of DHA-containing phospholipids can alter the membrane's compressibility, which is linked to changes in fluidity and the organization of lipid domains. preprints.orgmdpi.com A key advantage of molecular acoustics is that it assesses the properties of the entire membrane without the need for probes or substrates, which can introduce artifacts. irispublishers.com This allows for a more genuine measurement of the membrane's intrinsic physical state. arxiv.orgresearchgate.net

Gene Expression Profiling Techniques (e.g., Microarray Analysis)

Gene expression profiling, particularly through microarray analysis, has been a pivotal technology in understanding the molecular effects of fatty acids, including those esterified in this compound. This methodology allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to specific compounds.

In a notable study investigating the effects of various synthetic triglycerides on hepatic gene expression in mice, this compound (containing docosahexaenoic acid - DHA) was found to be a potent regulator of gene expression. plos.org The analysis was conducted using Affymetrix Mouse Genome 430 2.0 Microarrays on liver tissue from wild-type and PPARα-null mice that were administered this compound. plos.org

The findings revealed that this compound treatment resulted in a statistically significant change in the expression of 519 genes in the livers of wild-type mice. plos.org This indicates a broad impact on hepatic cellular processes. Further analysis demonstrated that the vast majority of these gene expression changes were dependent on the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in lipid metabolism. plos.org Specifically, 93.1% of the genes regulated by this compound showed no change in expression in mice lacking PPARα, underscoring the central role of this receptor in mediating the effects of DHA. plos.org

The study also highlighted a hierarchy among different unsaturated fatty acids in their ability to activate PPARα-dependent gene expression, with the fatty acid in this compound (C22:6) being the most potent activator among those tested. plos.org This was evident in the robust induction of genes involved in both mitochondrial and peroxisomal fatty acid oxidation pathways. plos.org

Below is a table detailing a selection of genes found to be significantly regulated by the administration of this compound in mouse liver, based on the analysis of the GSE8396 dataset.

Table 1: Selected Genes Differentially Expressed in Mouse Liver Following this compound Administration

| Gene Symbol | Gene Name | Fold Change | Function |

|---|---|---|---|

| Upregulated Genes | |||

| Acot1 | Acyl-CoA thioesterase 1 | 4.6 | Involved in the hydrolysis of acyl-CoAs to free fatty acids and CoA. |

| Cpt1a | Carnitine palmitoyltransferase 1A | 3.8 | Key enzyme in the carnitine-dependent transport of long-chain fatty acids into mitochondria for β-oxidation. |

| Acox1 | Acyl-CoA oxidase 1 | 3.5 | The first and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway. |

| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | 15.2 | Catalyzes the ω-hydroxylation of fatty acids. |

| Fabp1 | Fatty acid binding protein 1 | 2.5 | Facilitates the transport of fatty acids within the cytoplasm. |

| Angptl4 | Angiopoietin-like 4 | 7.9 | A secreted protein that plays a role in lipid metabolism by inhibiting lipoprotein lipase (B570770). |

| Downregulated Genes | |||

| Scd1 | Stearoyl-CoA desaturase 1 | -2.1 | Catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. |

| Thrsp | Thyroid hormone responsive | -3.4 | An enzyme involved in de novo lipogenesis. |

| Prlr | Prolactin receptor | -2.3 | A receptor for the hormone prolactin, with diverse functions. |

| Txnip | Thioredoxin interacting protein | -1.8 | An inhibitor of thioredoxin, involved in cellular redox regulation. |

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9835770 |

| Docosahexaenoic acid | 445580 |

| Oleic acid | 445639 |

| Linoleic acid | 5280450 |

| Linolenic acid | 5280934 |

| Eicosapentaenoic acid | 446284 |

| Fenofibrate | 3339 |

Therapeutic Potential and Clinical Implications of Tridocosahexaenoin

Neurodegenerative Disorders

The role of tridocosahexaenoin (B56277) and its constituent DHA in neurodegenerative diseases is an active area of research, with a particular focus on conditions characterized by cognitive decline.

Alzheimer's Disease and Cognitive Decline

Epidemiological studies have suggested a link between the consumption of DHA, a key component of this compound, and a reduced risk of cognitive decline and Alzheimer's disease. nih.govmdpi.com Research indicates that higher levels of DHA may be associated with a decreased risk of developing Alzheimer's. nih.gov However, the efficacy of DHA supplementation in patients already diagnosed with Alzheimer's disease has yielded mixed results.

A randomized, controlled trial involving individuals with mild to moderate Alzheimer's disease found that DHA supplementation did not slow the rate of cognitive decline as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) or the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory. nih.gov Specifically, the mean increase in ADAS-cog score over 18 months was 7.98 points for the DHA group compared to 8.27 points for the placebo group. nih.gov Similarly, brain atrophy rates were not significantly different between the groups. nih.gov

Conversely, some evidence suggests that DHA may offer benefits in the very early stages of cognitive decline. alzdiscovery.orgnih.gov A systematic review pointed to potential cognitive benefits, especially in memory and the preservation of hippocampal volume, in individuals with early-stage cognitive impairment. nih.gov Another analysis of multiple trials concluded that while Alzheimer's patients are unlikely to see significant benefits, modest improvements might occur in those at the initial stages of cognitive decline. alzdiscovery.org

Neuroprotective Strategies

The neuroprotective effects of DHA, the active component of this compound, are attributed to several molecular and signaling mechanisms. nih.govnih.gov A key mechanism involves the enhancement of neuronal phosphatidylserine (B164497) (PS) synthesis. nih.govnih.gov DHA-rich membrane domains facilitate the activation of crucial kinases like Akt, Raf-1, and protein kinase C (PKC), which are vital for promoting neuronal survival. nih.govnih.gov

DHA is also a precursor to several bioactive metabolites with neuroprotective properties. nih.gov These include:

Neuroprotectin D1: This docosatriene possesses anti-inflammatory properties. nih.gov

Elovanoids: Formed from DHA elongation products, they exhibit antioxidant effects. nih.gov

Synaptamide: This endocannabinoid-like mediator promotes neurogenesis and synaptogenesis and has anti-inflammatory effects. It activates the cAMP/PKA signaling pathway, which in turn activates the cAMP-response element binding protein (CREB), a key regulator of synaptic proteins and neurotransmission. nih.gov

Neurological Injury and Recovery

The application of this compound and its constituent DHA is being explored for its potential to mitigate the effects of neurological injuries such as traumatic brain injury.

Mild Traumatic Brain Injury (mTBI) and Concussion Recovery

Preclinical and clinical evidence suggests that omega-3 fatty acids, particularly DHA, may have a therapeutic role in the context of traumatic brain injury (TBI). nih.govnih.gov Animal models have demonstrated that DHA is crucial for maintaining the brain's resilience to injury. plos.org Studies show that TBI can selectively reduce the brain's DHA content. thieme-connect.de

Research in animal models indicates that DHA administration following a TBI can lead to improved functional and histological outcomes. mdpi.com A single dose of DHA given after a controlled cortical impact in rats was shown to reduce edema and blood-brain barrier dysfunction. mdpi.com This was associated with better scores on the modified Neurological Severity Score (mNSS). mdpi.com Other animal studies have reported that DHA treatment can protect against motor and cognitive deficits, as well as reduce apoptosis (cell death) and axonal injury following TBI. mdpi.com

While robust clinical trial data is still emerging, preliminary findings are promising. nih.gov A study protocol for a randomized controlled trial aims to investigate whether pretreatment with DHA and eicosapentaenoic acid (EPA) can protect against the effects of subconcussive head impacts in soccer players. plos.org

Mitigation of Pathologic Molecular Signaling Cascades

The neuroprotective effects of DHA in the context of TBI are linked to its ability to modulate key molecular signaling cascades involved in the injury response. mdpi.com Traumatic brain injury triggers a cascade of events including neuroinflammation and the activation of phospholipase A2, leading to the production of pro-inflammatory eicosanoids. mdpi.com

DHA helps to counteract these processes by: